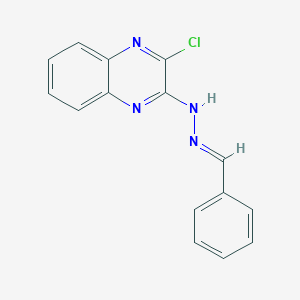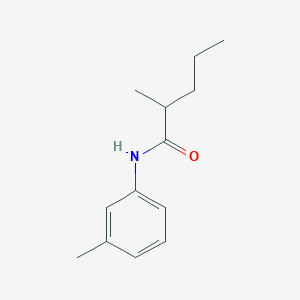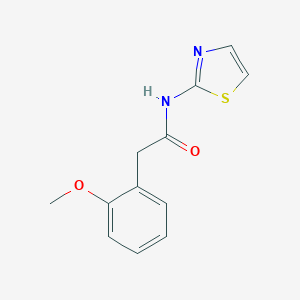
6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde (TDA) is an organic compound that has been the subject of scientific research due to its potential applications in various fields. TDA is a naphthalene derivative that contains three methoxy groups and an aldehyde functional group.
Mécanisme D'action
The mechanism of action of 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde is not fully understood. However, studies have shown that 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde has also been shown to have antioxidant properties. However, the exact biochemical and physiological effects of 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde in lab experiments is its relatively simple synthesis method. 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde can also be easily modified to introduce different functional groups for use in various applications. However, one limitation of using 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde. One area of interest is the development of 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde-based materials for use in electronic devices. Another area of interest is the study of 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde's anti-inflammatory and anti-cancer properties, with the goal of developing new drugs for the treatment of these conditions. Additionally, further studies are needed to fully understand the mechanism of action of 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde and its biochemical and physiological effects.
Méthodes De Synthèse
6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde can be synthesized through a multi-step process that involves the condensation of 2-naphthaldehyde with trimethyl orthoformate and subsequent reduction with sodium borohydride. The product is then subjected to methylation with iodomethane in the presence of sodium hydride. The final product is obtained through a deprotection step using hydrochloric acid.
Applications De Recherche Scientifique
6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde has been shown to have anti-inflammatory and anti-cancer properties. 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde has also been used as a building block in the synthesis of organic semiconductors for use in electronic devices. In materials science, 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde has been used as a precursor for the synthesis of various metal-organic frameworks.
Propriétés
Nom du produit |
6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde |
|---|---|
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
6,7,8-trimethoxy-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C14H16O4/c1-16-12-7-10-5-4-9(8-15)6-11(10)13(17-2)14(12)18-3/h6-8H,4-5H2,1-3H3 |
Clé InChI |
QIYQBIDDDTWDQA-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C=C(CCC2=C1)C=O)OC)OC |
SMILES canonique |
COC1=C(C(=C2C=C(CCC2=C1)C=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B270330.png)
![N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B270331.png)


![Ethyl 2-[({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B270339.png)

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B270342.png)
![1-Propyl-4-ethoxy[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B270345.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B270349.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)
